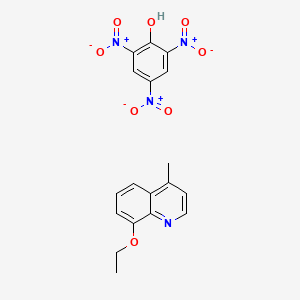
8-Ethoxy-4-methylquinoline;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-4-methylquinoline typically involves the ethylation of 4-methylquinoline. This can be achieved through a nucleophilic substitution reaction where an ethyl group is introduced to the quinoline ring. The reaction conditions often require a strong base and an ethylating agent.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol. This process involves the introduction of nitro groups (-NO2) to the phenol ring using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, introducing various functional groups.
2,4,6-Trinitrophenol is known for its explosive properties due to the presence of multiple nitro groups. It can undergo:
Reduction: The nitro groups can be reduced to amino groups, forming triaminophenol.
Nucleophilic substitution: The nitro groups can be replaced by nucleophiles under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, tetrahydroquinoline derivatives.
Substitution: Halogenated quinolines, nitroquinolines.
Scientific Research Applications
8-Ethoxy-4-methylquinoline;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological activities, including its role as an enzyme inhibitor.
Industry: Utilized in the manufacture of dyes, pigments, and explosives.
Mechanism of Action
The mechanism of action of 8-Ethoxy-4-methylquinoline;2,4,6-trinitrophenol involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The nitrophenol component can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These combined effects contribute to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Ethoxyquin: A quinoline derivative with antioxidant properties.
4-Methylquinoline: A simpler quinoline derivative without the ethoxy group.
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound with explosive properties.
Uniqueness
8-Ethoxy-4-methylquinoline;2,4,6-trinitrophenol is unique due to the combination of a quinoline derivative and a nitrophenol in a single molecule. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61704-09-4 |
|---|---|
Molecular Formula |
C18H16N4O8 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
8-ethoxy-4-methylquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H13NO.C6H3N3O7/c1-3-14-11-6-4-5-10-9(2)7-8-13-12(10)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8H,3H2,1-2H3;1-2,10H |
InChI Key |
KNRPJLLOGJDUFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C(C=CN=C21)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


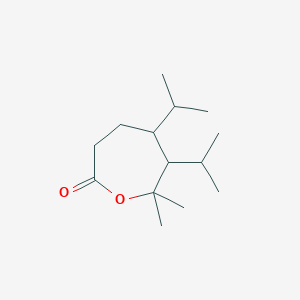
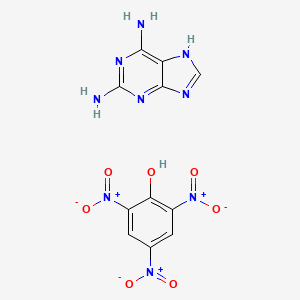
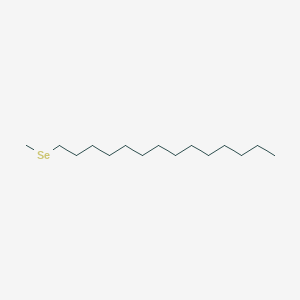
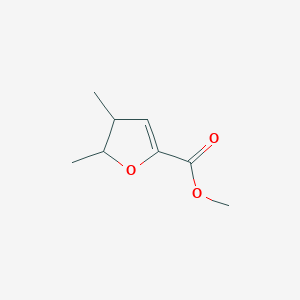
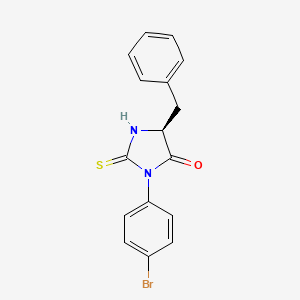
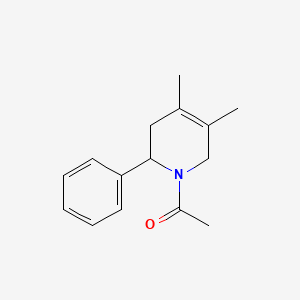
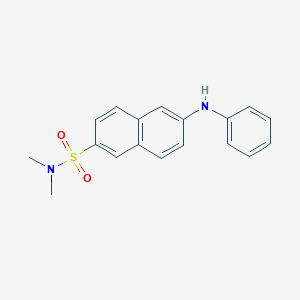

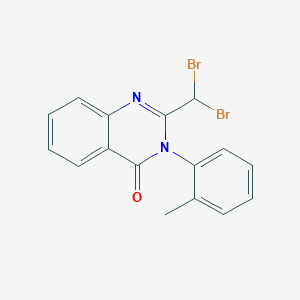
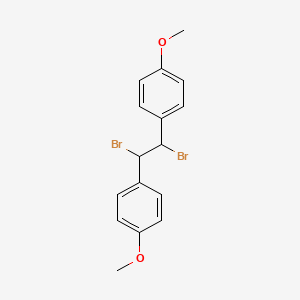
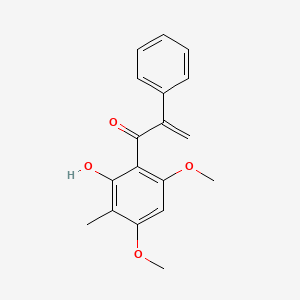
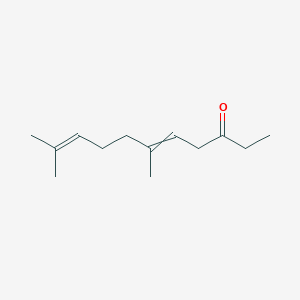
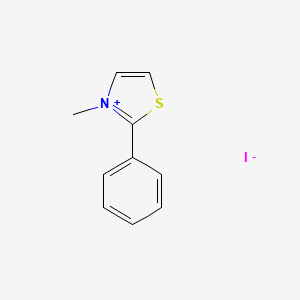
![1-Methoxy-4-({[2-(4-methoxyphenyl)ethenyl]oxy}methyl)benzene](/img/structure/B14567529.png)
